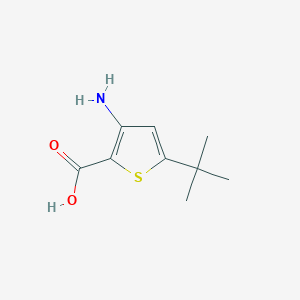

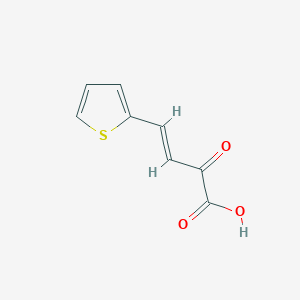

3-Amino-5-tert-butylthiophene-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

"3-Amino-5-tert-butylthiophene-2-carboxylic acid" is a chemical compound that finds relevance in various fields due to its unique structural and functional properties. This compound is part of the broader family of thiophene derivatives, which are known for their applications in materials science, chemistry, and pharmaceuticals. The interest in such compounds arises from their potential utility as building blocks in organic synthesis and functional materials.

Synthesis Analysis

The synthesis of thiophene derivatives bearing amino acids, including structures similar to "3-Amino-5-tert-butylthiophene-2-carboxylic acid," involves various strategies. One approach reported the synthesis of mono and terthiophenes substituted with alanine, showcasing methods relevant to the synthesis of amino acid-functionalized thiophenes (McTiernan & Chahma, 2010). Another study detailed the synthesis of all four stereoisomers of a closely related compound, indicating the versatility of synthetic routes available (Bakonyi et al., 2013).

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be complex, with studies often employing X-ray diffraction and computational methods to elucidate their configuration. For instance, research on similar thiophene-based compounds has provided insights into their crystal packing and molecular interactions, which are crucial for understanding their reactivity and properties (Tao et al., 2020).

Chemical Reactions and Properties

Thiophene derivatives participate in a variety of chemical reactions, leveraging the reactivity of both the thiophene ring and functional groups such as the amino and carboxylic acid moieties. These reactions enable the modification and functionalization of the core structure, tailoring its properties for specific applications. Studies have explored the reactivity of these compounds under different conditions, highlighting their versatility (Mosey et al., 2008).

Aplicaciones Científicas De Investigación

Genosensor Development

3-Amino-5-tert-butylthiophene-2-carboxylic acid is used in the synthesis of functionalized polythiophenes for genosensor development. This involves the covalent attachment of amino-end modified oligonucleotide probes to the carboxylic acid group of the polymer, enabling the detection of complementary ODNs (Peng et al., 2007).

Solar Cell Performance Enhancement

The compound plays a role in enhancing solar cell performance. Its derivatives, when used as conductive polymer precursors, have shown improved photovoltaic cell efficiency. This is particularly evident with polymers containing a carboxylic acid group, indicating a strong bond to TiO2 layers in solar cells (Yoon et al., 2011).

Fluorescent Sensor for Protein Detection

A derivative of 3-Amino-5-tert-butylthiophene-2-carboxylic acid, namely terthiophene carboxylic acid, has been synthesized and applied as a fluorescent biosensor. It shows enhanced monomer and dimer emission upon binding to specific proteins like Bovine Serum Albumin and Lectin from Triticum, making it a promising reagent for protein analysis (Hu et al., 2016).

Synthesis of Polythiophenes and Thiophene Derivatives

The compound is pivotal in the synthesis of functionalized polythiophenes and thiophene derivatives. These have applications in a range of fields including materials science, where they are used for developing conducting polymers and electrochemical sensors (McTiernan & Chahma, 2010).

Catalyzing Chemical Reactions

3-Amino-5-tert-butylthiophene-2-carboxylic acid and its derivatives are used in catalyzing various chemical reactions. This includes facilitating the synthesis of other complex organic compounds, which have diverse applications in pharmaceuticals and chemical research (Villalgordo et al., 1996).

Safety and Hazards

The compound is associated with some hazards, as indicated by the GHS07 pictogram . It carries the hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

3-amino-5-tert-butylthiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-9(2,3)6-4-5(10)7(13-6)8(11)12/h4H,10H2,1-3H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJAABFBOAFWTKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(S1)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-tert-butylthiophene-2-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4,5-dimethyl-2-[[2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B2493732.png)

![(4E)-4-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}-4-phenylbutanoic acid](/img/structure/B2493735.png)

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzamide](/img/structure/B2493736.png)

![4,5-Dimethyl-6-[5-(oxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B2493745.png)

![[(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)